5-HT2A Receptor Binding Affinity: N-Benzyltryptamine vs. Tryptamine (Direct Head-to-Head Comparison)
In a head-to-head radioligand displacement assay at human recombinant 5-HT2A receptors, 2-(1-Benzyl-1H-indol-3-YL)-ethylamine (designated Compound 1) exhibited a Ki of 245.47 nM, compared to a Ki of 4073.80 nM for the parent compound tryptamine [1]. This represents a 16.6-fold increase in binding affinity conferred solely by the N1-benzyl substitution. The comparator tryptamine was measured in the same assay system using [³H]ketanserin as the antagonist radioligand in CHO cells expressing human 5-HT2A receptors [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 245.47 nM (pKi = 6.61 ± 0.11) |
| Comparator Or Baseline | Tryptamine: Ki = 4073.80 nM (pKi = 5.39 ± 0.25) |
| Quantified Difference | 16.6-fold higher affinity for the N-benzyl derivative vs. tryptamine |
| Conditions | Radioligand displacement assay using [³H]ketanserin at human recombinant 5-HT2A receptors expressed in CHO cells, pH 7.4, 25°C |
Why This Matters
For researchers procuring a tryptamine scaffold for 5-HT2A receptor studies, the N-benzyl analog provides a 16.6-fold affinity advantage, enabling detection of binding interactions at therapeutically relevant concentrations where tryptamine would be essentially inactive.
- [1] Toro-Sazo M, Brea J, Loza MI, Cimadevila M, et al. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One. 2019;14(1):e0209804. Table 1. View Source
